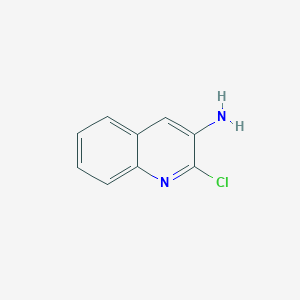

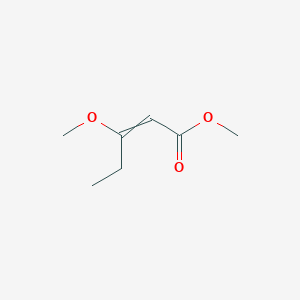

Methyl 3-methoxypent-2-enoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "Methyl 3-methoxypent-2-enoate" involves multiple steps from acetoacetic esters, leading to the creation of reagents for the preparation of heterocyclic systems. For instance, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its phenylmethyl variant have been prepared and used as reagents for synthesizing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocyclic compounds (Lovro Selič, S. Grdadolnik, B. Stanovnik, 1997). Additionally, efficient, highly selective synthesis methods have been developed for creating methyl 2-(ethynyl)alk-2(E)-enoates and 2-(1'-chlorovinyl)alk-2(Z)-enoates from related allenols, demonstrating regio- and stereoselective reactions (Youqian Deng, Xin Jin, C. Fu, Shengming Ma, 2009).

Molecular Structure Analysis

The molecular structure of related compounds has been explored through various spectroscopic and theoretical methods. For instance, the novel compound methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(2-methoxyphenyl)prop-2-enoate (MFMSM) was synthesized, with its structure analyzed through XRD, FT-IR, and NMR spectra. Theoretical computations predicted its NLO, MEP, HOMO-LUMO energy gap, and thermodynamic properties, highlighting its potential antimicrobial activity and tubulin polymerization inhibition properties (S. Murugavel, V. Velan, D. Kannan, M. Bakthadoss, 2017).

Chemical Reactions and Properties

"Methyl 3-methoxypent-2-enoate" and its derivatives participate in various chemical reactions, forming the basis for synthesizing a wide range of organic molecules. The compounds exhibit different reactivity profiles depending on their structural features and the reaction conditions. For example, the preparation of indenopyrazoles from indanones and phenyl isothiocyanates, leading to compounds with antiproliferative activity, demonstrates the chemical versatility of these compounds (Hidemitsu Minegishi, Y. Futamura, Shinji Fukashiro, M. Muroi, M. Kawatani, H. Osada, Hiroyuki Nakamura, 2015).

Applications De Recherche Scientifique

Synthesis of Heterocyclic Systems : Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a closely related compound to Methyl 3-methoxypent-2-enoate, has been used in the synthesis of various heterocyclic systems like 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and 2H-1-benzopyran-2-ones. These compounds have potential applications in medicinal chemistry (Selič, Grdadolnik, & Stanovnik, 1997).

Renewable γ-Valerolactone and α-Methyl-γ-Valerolactone Methanolysis : In the context of sustainable chemistry, methyl 3-methoxypent-2-enoate was produced as a biobased product through methanolysis reaction of renewable γ-valerolactone and α-methyl-γ-valerolactone in the presence of dimethylcarbonate under acid conditions (Caretto, Bortoluzzi, Selva, & Perosa, 2016).

Molecular Structure and Spectral Analysis : Methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(2-methoxyphenyl)prop-2-enoate (MFMSM) has been synthesized and characterized, indicating potential applications in antimicrobial activities. The compound's molecular structure, vibrational wave numbers, and thermodynamic properties were studied using Density Functional Theory (DFT) methods (Murugavel, Velan, Kannan, & Bakthadoss, 2017).

Synthesis of Methyl 2-(Ethynyl)alk-2(E)-enoates and 2-(1'-Chlorovinyl)alk-2(Z)-enoates : Methyl 3-methoxypent-2-enoate has been used in the synthesis of ethynyl and chlorovinyl enoates, which have potential applications in organic synthesis and pharmaceutical chemistry (Deng, Jin, Fu, & Ma, 2009).

One-Pot Synthesis of Functionalized Methyl Cis-4-Oxoalk-2-enoates : This paper discusses a simple method for the one-pot synthesis of functionalized methyl cis-4-oxoalk-2-enoates, which are valuable intermediates in organic synthesis (Iesce, Cermola, Piazza, Scarpati, & Graziano, 1995).

Propriétés

IUPAC Name |

methyl 3-methoxypent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-4-6(9-2)5-7(8)10-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRQVKLYAFXAKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363534 | |

| Record name | Methyl 3-methoxypent-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-methoxypent-2-enoate | |

CAS RN |

104065-67-0 | |

| Record name | Methyl 3-methoxypent-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B55607.png)

![1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B55609.png)

![2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B55616.png)